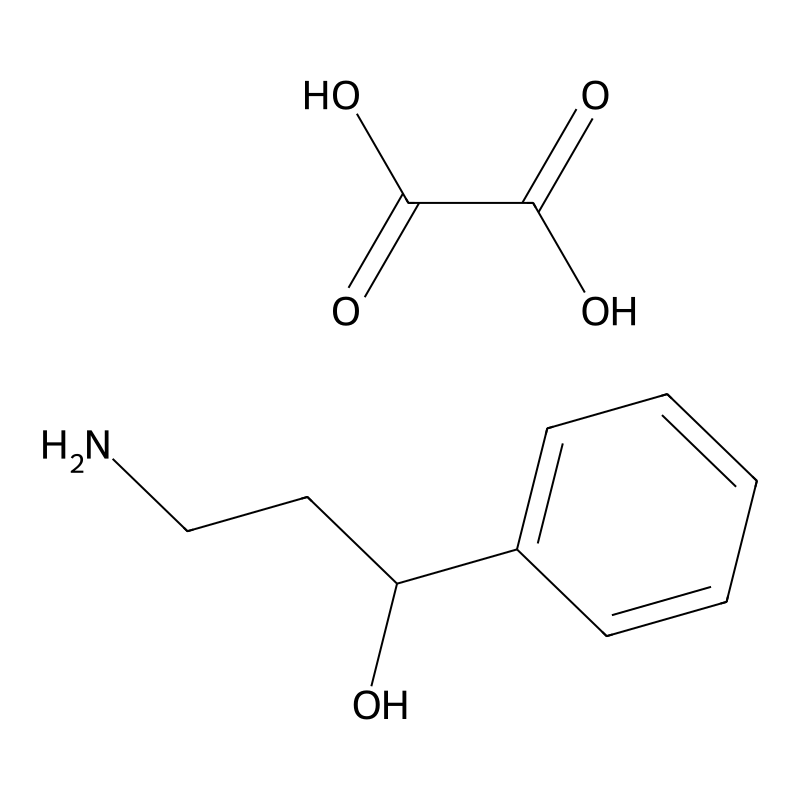3-Amino-1-phenylpropan-1-ol oxalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Chemical Synthesis
Summary of Application: “3-Amino-1-phenylpropan-1-ol oxalate” is used as an intermediate in chemical synthesis
Methods of Application: The specific methods of application can vary widely depending on the final product being synthesized. Typically, this compound would be combined with other reactants in a controlled environment, and the reaction would be monitored closely to ensure the desired product is obtained.
Results or Outcomes: The outcomes of these reactions would be the production of a variety of chemical compounds. The specific outcomes would depend on the reactants used and the conditions under which the reaction is carried out.
Synthesis of Dapoxetine
Summary of Application: This compound is a useful intermediate for the synthesis of dapoxetine, a medication used to treat premature ejaculation in men.
Methods of Application: In the synthesis of dapoxetine, “3-Amino-1-phenylpropan-1-ol oxalate” would be reacted with other compounds under specific conditions to produce dapoxetine. The exact procedures would depend on the specific synthesis route used.
Results or Outcomes: The result of this application would be the production of dapoxetine, a valuable pharmaceutical compound.
3-Amino-1-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 241.24 g/mol. It is recognized by its CAS number 114843-08-2 and is classified as an oxalate salt derived from 3-amino-1-phenylpropan-1-ol and oxalic acid. The compound features a phenyl group attached to a propanol backbone, with an amino group located at the third carbon position, contributing to its biological and chemical properties .
As there is no established use for 3-Amino-1-phenylpropan-1-ol oxalate in scientific research, a mechanism of action is not documented.
- Acid-base reactions: The amino group can act as a base, while the oxalic acid component can donate protons.
- Esterification: The hydroxyl group may react with acids to form esters under appropriate conditions.
- Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions, potentially reacting with electrophiles.
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry contexts.
The synthesis of 3-Amino-1-phenylpropan-1-ol oxalate typically involves the following steps:
- Synthesis of 3-amino-1-phenylpropan-1-ol: This can be achieved through reductive amination of phenylacetone with ammonia or an amine source.
- Formation of oxalate salt: The 3-amino-1-phenylpropan-1-ol is then reacted with oxalic acid in a suitable solvent (e.g., ethanol or water) to form the oxalate salt.
This method allows for the efficient production of the compound while maintaining high purity levels .
3-Amino-1-phenylpropan-1-ol oxalate has several applications, primarily in pharmaceutical research and development. Its potential biological activity makes it a candidate for:
- Drug development: Investigating its effects on mood disorders or as a neuroprotective agent.
- Chemical intermediates: Serving as a building block in the synthesis of more complex organic molecules.
Moreover, due to its structural characteristics, it may find applications in materials science and organic synthesis .
Several compounds share structural similarities with 3-Amino-1-phenylpropan-1-ol oxalate, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-1-propanol | Simple amine without phenyl group | |
| Phenylethylamine | Contains an ethyl chain instead of propanol | |
| 4-Aminophenol | Substituted phenol with amino group |
Unique Aspects:
3-Amino-1-phenylpropan-1-ol oxalate is unique due to its specific combination of an amino group, a phenyl ring, and the oxalate moiety, which may confer distinct pharmacological properties not found in simpler amines or phenolic compounds. Its potential applications in drug development further distinguish it from related compounds .
| Methodology | Typical Yield (%) | Selectivity | Reaction Time (h) | Temperature (°C) | Environmental Impact |
|---|---|---|---|---|---|
| Aminomethylation | 70-88 | Moderate | 0.67 | 75-80 | Moderate |
| Brønsted Acid-Catalyzed | 80-93 | Good | 6-12 | 25 | Low |
| Reductive Pathways | 63-99 | High | 6-24 | 25-80 | Moderate |
| Stereoselective | 61-92 | >99% ee | 1-24 | 25-37 | Low |
| Enzymatic | 81-99 | >99% ee | 1-24 | 25-37 | Very Low |
| Green Chemistry | 70-93 | Good | 1-24 | 25 | Very Low |
Table 2: Substrate Scope and Functional Group Compatibility
| Methodology | Aromatic Substitution | Amine Sources | Functional Group Tolerance |
|---|---|---|---|
| Aminomethylation | Limited | NH4Cl, NH3 | Moderate |
| Brønsted Acid-Catalyzed | Broad | Sulfonamides, Carbamates | Excellent |
| Reductive Pathways | Broad | Various amines | Good |
| Stereoselective | Moderate | Chiral amines | Excellent |
| Enzymatic | Broad | NH3, Various amines | Excellent |
| Green Chemistry | Moderate | Amino acids, Amines | Good |
Table 3: Catalyst Systems and Reaction Conditions
| Methodology | Primary Catalyst | Co-catalyst/Additive | Solvent System |
|---|---|---|---|
| Aminomethylation | Heat | NH4Cl | Aqueous |
| Brønsted Acid-Catalyzed | HPF6 | sym-Trioxane | Organic |
| Reductive Pathways | Cu/Ir complexes | Reducing agents | Mixed |
| Stereoselective | Chiral ligands | Various | Organic |
| Enzymatic | Enzymes | Cofactors | Aqueous |
| Green Chemistry | Photoredox | Visible light | Water/Green solvents |








